![molecular formula C17H20ClFN4O B6799580 N-[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B6799580.png)
N-[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide is a complex organic compound that features a pyrrolidine ring, a fluorinated phenyl group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the fluorinated phenyl group and the imidazole moiety. Common reagents used in these reactions include halogenated phenyl derivatives, imidazole, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
N-[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide
- N-[2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide
- N-[2-(4-chloro-3-methylphenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide
Uniqueness
N-[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide is unique due to the presence of both a chloro and a fluoro substituent on the phenyl ring. This combination can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]-2-(2-methylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN4O/c1-11-20-6-8-23(11)10-16(24)21-15-5-7-22(2)17(15)12-3-4-13(18)14(19)9-12/h3-4,6,8-9,15,17H,5,7,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXMTCCTOXXNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NC2CCN(C2C3=CC(=C(C=C3)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1-cyclopropylethyl)-N-[(1R,2R)-2-hydroxycyclopentyl]-5-methylpyrazole-3-carboxamide](/img/structure/B6799498.png)
![8-(3-phenyl-2-azaspiro[3.4]octane-2-carbonyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6799499.png)
![(2S,3R)-2-ethenyl-N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]oxolane-3-carboxamide](/img/structure/B6799500.png)
![1-cyclopropyl-3-[(3S,4S)-4-methoxyoxolan-3-yl]urea](/img/structure/B6799507.png)

![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6799521.png)
![1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl-(2-methyloxan-2-yl)methanone](/img/structure/B6799530.png)
![[1-(Methoxymethyl)cyclopentyl]-[4-(6-methylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B6799538.png)

![2,2-dioxo-N-(4-phenylcyclohexyl)-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B6799557.png)
![(1R,4S)-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-6-oxobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6799563.png)
![(1S,2R,4R)-N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6799576.png)
![N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide](/img/structure/B6799588.png)
![(1S,2R,4R)-N-(3-ethoxy-2-methoxycyclobutyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6799591.png)
